molecular formula C27H39F2N5OS B10796917 CCR5 antagonist 34

CCR5 antagonist 34

Cat. No.: B10796917
M. Wt: 519.7 g/mol
InChI Key: KESMRFWRGXZDEF-UZLDWMDBSA-N
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Description

CCR5 antagonist 34 is a synthetic organic compound designed to inhibit the activity of the C-C motif chemokine receptor 5 (CCR5). This receptor is involved in the process by which HIV, the virus that causes AIDS, enters cells. This compound was developed to overcome some of the limitations associated with other CCR5 antagonists, such as CYP450 inhibition, hERG inhibition, and viral resistance .

Preparation Methods

The preparation of CCR5 antagonist 34 involves several synthetic routes and reaction conditions. One of the methods described in the literature involves the use of 1-(3-aminopropyl) substituted cyclic amine compounds. The synthetic route includes the following steps :

    Formation of the cyclic amine: The starting material is reacted with a suitable reagent to form the cyclic amine.

    Substitution reaction: The cyclic amine is then subjected to a substitution reaction with a 3-aminopropyl group.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

CCR5 antagonist 34 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with various reagents to form different derivatives.

Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and substitution reagents such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

CCR5 antagonist 34 exerts its effects by binding to the CCR5 receptor and inhibiting its activity. The compound interacts with the receptor in an allosteric manner, locking the receptor in a conformation that prohibits its co-receptor function. This prevents HIV from entering and infecting immune cells by blocking the CCR5 cell-surface receptor . Additionally, the compound has been shown to block the protein-protein interaction between CCR5 and CKLF1, increasing the activity of the CREB signaling pathway in neurons and promoting neural repair after stroke .

Comparison with Similar Compounds

CCR5 antagonist 34 is unique compared to other similar compounds due to its improved pharmacokinetic properties and reduced side effects. Some of the similar compounds include:

This compound was designed to overcome some of the limitations associated with these compounds, making it a promising candidate for further research and development.

Properties

Molecular Formula

C27H39F2N5OS

Molecular Weight

519.7 g/mol

IUPAC Name

4,4-difluoro-N-[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-thiophen-3-ylpropyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C27H39F2N5OS/c1-17(2)25-32-31-18(3)34(25)23-14-21-4-5-22(15-23)33(21)12-8-24(20-9-13-36-16-20)30-26(35)19-6-10-27(28,29)11-7-19/h9,13,16-17,19,21-24H,4-8,10-12,14-15H2,1-3H3,(H,30,35)/t21-,22+,23?,24-/m0/s1

InChI Key

KESMRFWRGXZDEF-UZLDWMDBSA-N

Isomeric SMILES

CC1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CSC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C

Canonical SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CSC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C

Origin of Product

United States

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